

# Technical Characterization of 2-Chlorophenyl 4'-Nitrophenyl Ether

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## Compound of Interest

Compound Name: 1-Chloro-2-(4-nitrophenoxy)benzene

CAS No.: 2091-61-4

Cat. No.: B1605464

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CAS Registry Number: 2091-61-4 Synonyms: 2-Chloro-4'-nitrodiphenyl ether; **1-chloro-2-(4-nitrophenoxy)benzene** Molecular Formula:

Molecular Weight: 249.65 g/mol

## Introduction & Significance

This technical guide details the spectroscopic signature of 2-chlorophenyl 4'-nitrophenyl ether, a halogenated diphenyl ether structurally related to the protoporphyrinogen oxidase (PPO) inhibitor class of herbicides (e.g., Nitrofen).

In drug discovery and agrochemical synthesis, this compound serves as a critical pharmacophore scaffold. The diphenyl ether linkage provides a specific bond angle (~120°) that positions the electron-withdrawing nitro group and the lipophilic chlorine atom in a spatial arrangement often required for binding to hydrophobic pockets in enzymatic targets.

## Safety & Handling (Pre-Experimental)

- Hazard Class: Irritant (Skin/Eye), potentially toxic to aquatic life.
- PPE: Nitrile gloves, UV-protective safety glasses (if analyzing via UV-Vis), and fume hood extraction are mandatory due to potential formation of toxic chlorinated byproducts upon thermal decomposition.

## Synthesis & Purification Workflow

To ensure the spectroscopic data discussed below is valid, the sample must be synthesized and purified to >98% purity. The standard route is the Ullmann Ether Synthesis or Nucleophilic Aromatic Substitution (

).

### Core Protocol: Mechanism[1]

- Reactants: 2-Chlorophenol (1.0 eq) + 1-Fluoro-4-nitrobenzene (1.0 eq).
- Base/Catalyst: Potassium Carbonate ( , 2.0 eq) in DMF or DMSO.
- Conditions: Heat to 80–100°C for 4–6 hours under atmosphere.
- Workup: Quench with ice water, extract with EtOAc, wash with brine.
- Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO<sub>2</sub>, 10% EtOAc/Hexane).



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Figure 1: Synthesis and purification workflow ensuring sample integrity for spectral analysis.

## Spectroscopic Characterization

### Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). Significance: Confirms the presence of the ether linkage and the nitro group while verifying the absence of the phenolic -OH precursor.

Functional Group	Frequency ( )	Intensity	Assignment Logic
Aromatic C-H	3050–3100	Weak	C-H stretching vibration.
Nitro ( )	1520–1530	Strong	Asymmetric stretching (characteristic of aromatic nitro).
Nitro ( )	1340–1350	Strong	Symmetric stretching.
Ether (C-O-C)	1230–1250	Strong	Aryl ether asymmetric stretch.
C-Cl	1080 & 740–750	Medium	Aryl chloride stretch (often coupled with ring vibrations).
Ortho-Subst.	750 (approx)	Strong	Out-of-plane bending for 1,2-disubstituted ring.

Diagnostic Check: The absence of a broad band at 3200–3500

confirms the complete consumption of the 2-chlorophenol starting material.

## Nuclear Magnetic Resonance ( NMR)

Solvent:

(Chloroform-d) or

. Frequency: 400 MHz or higher recommended for resolution of the ortho-ring multiplets.

The molecule possesses two distinct aromatic rings:

- Ring A (Nitrophenyl): Para-substituted (AA'BB' system).

- Ring B (Chlorophenyl): Ortho-substituted (ABCD system).

## NMR Data Table (

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.20 – 8.25	Doublet (d)	2H	H-3', H-5'	Ortho to (Strongly deshielded by anisotropy/induction).
7.50 – 7.55	Doublet of Doublets (dd)	1H	H-3 (Ring B)	Ortho to -Cl. Deshielded by Chlorine.
7.25 – 7.35	Multiplet (m)	1H	H-5 (Ring B)	Meta to ether/Cl. [1]
7.10 – 7.18	Multiplet (m)	2H	H-4, H-6	Para/Ortho to ether. Shielded by ether oxygen donation.
6.95 – 7.05	Doublet (d)	2H	H-2', H-6'	Ortho to Ether (Ring A). Shielded by resonance from oxygen.

### Interpretation:

- The AA'BB' pattern (two doublets with "roofing" effect) is diagnostic for the 4-nitrophenyl moiety.

- The multiplet region (7.10–7.55 ppm) represents the 2-chlorophenyl ring. The proton at position 3 (adjacent to Cl) typically appears most downfield within this specific ring system due to the inductive effect of Chlorine.

## Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Ion:

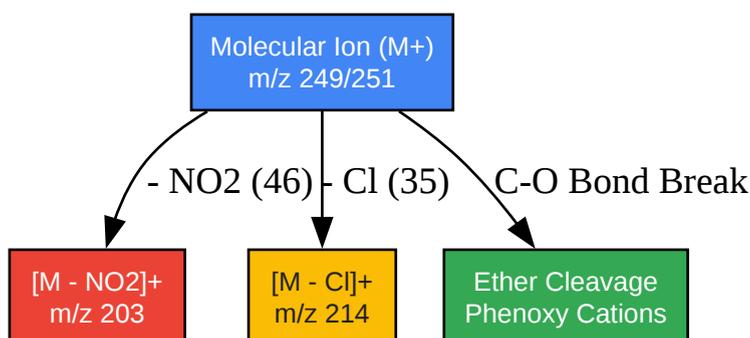
= 249 (for

) and 251 (for

).

Fragmentation Pathway (EI): The ether linkage is the primary site of fragility under electron impact.

- Molecular Ion: m/z 249/251 (3:1 ratio due to Cl isotopes).
- Loss of : m/z 203 (M - 46). Common for nitroaromatics.
- Ether Cleavage: Formation of chlorophenoxy cation or nitrophenoxy cation depending on charge localization stability.
- Loss of Cl: m/z 214 (M - 35).



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

## Quality Control & Validation Protocol

To validate the identity of "2-chlorophenyl 4'-nitrophenyl ether" against its isomers (e.g., Nitrofen, which is 2,4-dichloro), use the following logic:

- Isotope Pattern: Check MS for the Chlorine isotope cluster.
  - Mono-chloro (Target): M and M+2 peak height ratio is 3:1.
  - Di-chloro (Impurity/Isomer): M, M+2, M+4 ratio is 9:6:1.
- Coupling Constants ( ):
  - Check the nitro-ring doublets. A coupling constant of confirms para-substitution.
  - Meta-substitution (isomeric impurity) would show and .

## References

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## Sources

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- [2. accustandard.com \[accustandard.com\]](#)
- [3. 2-Chlorophenyl-4'-nitrophenyl ether , CAS 2091-61-4, 1000 µg/mL in Isooctane, 1 mL, UN1262, SC 3, PG II - Organic Standards - Da Vinci Laboratory Solutions \[davinci-ls.com\]](#)
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